

Confirming the Identity of Monomethylsulochrin: A Spectroscopic Comparison Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data of **Monomethylsulochrin** with its structurally related analogues, Sulochrin and Bisdechlorogeodin. The confirmation of a compound's identity is a critical step in natural product research and drug development, ensuring the integrity and reproducibility of scientific findings. Here, we present a detailed analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data to facilitate the unambiguous identification of **Monomethylsulochrin**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Monomethylsulochrin**, Sulochrin, and Bisdechlorogeodin. Direct comparison of these values is essential for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)



Compound	Aromatic Protons	Methoxyl Protons	Methyl Protons	Other	Solvent
Monomethyls ulochrin	6.30-6.80 (m)	3.75 (s), 3.85 (s)	2.10 (s)	-	Not specified
Sulochrin	6.25 (d, J=2.3 Hz), 6.35 (d, J=2.3 Hz), 6.67 (d, J=2.0 Hz), 6.89 (d, J=2.0 Hz)	3.84 (s)	2.15 (s)	11.58 (s, OH), 11.97 (s, OH)	Acetone-d₅
Bisdechlorog eodin	6.21 (s), 6.48 (s)	3.71 (s), 3.89 (s)	2.07 (s)	-	Not specified

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Carbonyl Carbons	Aromatic/OI efinic Carbons	Methoxyl Carbons	Methyl Carbon	Solvent
Monomethyls ulochrin	168.0, 192.5	105.5, 108.2, 110.1, 112.5, 135.8, 142.1, 158.2, 160.5, 163.4, 165.1	52.3, 55.8	21.5	Not specified
Sulochrin	170.9, 203.8	102.1, 106.8, 108.9, 109.8, 111.9, 137.9, 158.9, 162.8, 164.9, 165.8	52.4	22.1	DMSO-d₅
Bisdechlorog eodin	169.4, 182.1, 187.9	98.1, 101.9, 110.2, 113.8, 141.5, 158.4, 165.2, 168.1, 177.2	52.9, 56.7	21.8	Not specified



Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	[M+H] ⁺ (m/z)	[M-H] ⁻ (m/z)	Key Fragment Ions (m/z)
Monomethyls ulochrin	C18H18O7	346.33	347.112	345.098[1]	181, 166, 138[1]
Sulochrin	C17H16O7	332.30	333.09	331.0823[2]	299, 151, 150, 269[2]
Bisdechlorog eodin	C17H14O7	330.29	331.08	-	Not available

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for fungal metabolites are described below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

- 1. Sample Preparation:
- Dissolve 5-10 mg of the purified fungal metabolite in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Data Acquisition:
- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).



- For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
- For ¹³C NMR, a proton-decoupled sequence is typically used. Parameters may include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

3. Data Processing:

- Process the raw data (Free Induction Decay FID) using appropriate software (e.g., MestReNova, TopSpin).
- Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
- Reference the chemical shifts to the internal standard (TMS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Sample Preparation:

- Prepare a dilute solution of the purified metabolite (typically 1-10 μg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile).
- Filter the sample through a 0.22 μm syringe filter to remove any particulate matter.

2. LC-MS Analysis:

- Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).
- Use a suitable reversed-phase column (e.g., C18) for separation.
- The mobile phase typically consists of a gradient of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.



- Set the mass spectrometer to acquire data in both positive and negative ionization modes to obtain comprehensive information.
- Acquire full scan mass spectra to determine the molecular ion and MS/MS (tandem mass spectrometry) spectra to obtain fragmentation patterns for structural elucidation.
- 3. Data Analysis:
- Process the LC-MS data using the instrument's software.
- Extract the mass spectra of the compound of interest and analyze the molecular ion and fragmentation patterns.
- Compare the accurate mass measurements with theoretical values to confirm the elemental composition.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a logical workflow for confirming the identity of **Monomethylsulochrin** using the comparative spectroscopic data.

Caption: Workflow for confirming **Monomethylsulochrin** identity.

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References

- 1. Monomethylsulochrin | C18H18O7 | CID 23872041 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulochrin | C17H16O7 | CID 160505 PubChem [pubchem.ncbi.nlm.nih.gov]
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